An In-Depth Technical Guide to 1-tert-Butoxycarbonyl-1,2,4-triazole: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-tert-Butoxycarbonyl-1,2,4-triazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-tert-Butoxycarbonyl-1,2,4-triazole, a versatile reagent in organic synthesis. The document delves into its chemical and physical properties, provides a detailed synthesis protocol, and explores its primary application as a stable and efficient reagent for the N-protection of amines. The guide also discusses the mechanistic aspects of its reactivity, offers step-by-step experimental procedures for its use, and includes essential safety and handling information. This resource is intended to equip researchers and drug development professionals with the critical knowledge required for the effective utilization of this compound in their synthetic endeavors. The 1,2,4-triazole moiety is a key structural component in a wide array of pharmaceuticals, including antifungal, antiviral, and anticancer agents, making its derivatives, such as the title compound, of significant interest in medicinal chemistry.[1][2]
Introduction: The Significance of the 1,2,4-Triazole Scaffold and the Boc Protecting Group
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and coordination with metal ions, make it a valuable pharmacophore.[2] Derivatives of 1,2,4-triazole have found applications as fungicides, insecticides, and herbicides in agriculture, and as antiviral, anti-inflammatory, and anticancer agents in medicine.[1]
In parallel, the tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. Its stability under a broad range of reaction conditions and its facile removal under acidic conditions make it an invaluable tool in multistep synthetic sequences, particularly in peptide synthesis and the preparation of complex nitrogen-containing molecules.
1-tert-Butoxycarbonyl-1,2,4-triazole emerges at the intersection of these two important chemical motifs. It serves as a stable, crystalline, and highly efficient reagent for the introduction of the Boc protecting group onto primary and secondary amines. This guide will provide a detailed exploration of its chemical properties and practical applications.
Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in the laboratory. This section details the key characteristics of 1-tert-Butoxycarbonyl-1,2,4-triazole.
General Properties
| Property | Value | Reference |
| Chemical Formula | C₇H₁₁N₃O₂ | |
| Molecular Weight | 169.18 g/mol | |
| CAS Number | 41864-24-8 | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 43-47 °C | |
| Boiling Point | 75 °C at 0.35 mmHg | |
| Density | 1.2 ± 0.1 g/cm³ | |
| Refractive Index | 1.533 | |
| Storage Conditions | 2-8°C, under inert atmosphere |
Synonyms: 1-Boc-1,2,4-triazole, tert-butyl 1H-1,2,4-triazole-1-carboxylate, 1-(tert-Butoxycarbonyl)-1H-1,2,4-triazole.
Solubility
-
Dichloromethane (CH₂Cl₂)
-
Tetrahydrofuran (THF)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
N,N-Dimethylformamide (DMF)
It exhibits limited solubility in non-polar solvents such as hexanes and is generally insoluble in water.
Spectroscopic Characterization
The structural integrity of 1-tert-Butoxycarbonyl-1,2,4-triazole can be confirmed through various spectroscopic techniques.
-
¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, triazole C-H), 8.08 (s, 1H, triazole C-H), 1.65 (s, 9H, C(CH₃)₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 152.0 (C=O), 146.5 (triazole C-H), 143.0 (triazole C-H), 86.0 (C(CH₃)₃), 28.0 (C(CH₃)₃).
-
FTIR (KBr, cm⁻¹): The infrared spectrum displays characteristic absorption bands for the carbonyl group (C=O) of the carbamate at approximately 1750-1730 cm⁻¹, C-N stretching vibrations, and the characteristic absorptions of the triazole ring.
-
Mass Spectrometry (EI): The mass spectrum will show the molecular ion peak (M⁺) at m/z 169, with characteristic fragmentation patterns including the loss of the tert-butyl group ([M-57]⁺) and the isobutylene fragment ([M-56]⁺).
Synthesis of 1-tert-Butoxycarbonyl-1,2,4-triazole
The synthesis of 1-tert-Butoxycarbonyl-1,2,4-triazole is a straightforward procedure involving the reaction of 1,2,4-triazole with di-tert-butyl dicarbonate (Boc₂O). The causality behind this experimental choice lies in the high reactivity of Boc₂O as an electrophilic source of the Boc group and the nucleophilicity of the triazole nitrogen.
Reaction Rationale and Mechanism
The synthesis proceeds via a nucleophilic attack of one of the nitrogen atoms of the 1,2,4-triazole ring on a carbonyl carbon of di-tert-butyl dicarbonate. This is followed by the departure of a tert-butoxycarbonyl group, which subsequently decomposes to tert-butanol and carbon dioxide. The use of a base, such as triethylamine or 4-dimethylaminopyridine (DMAP), is often employed to deprotonate the triazole, thereby increasing its nucleophilicity and facilitating the reaction.
Caption: Synthesis of 1-tert-Butoxycarbonyl-1,2,4-triazole.
Detailed Experimental Protocol
This protocol is a self-validating system, with clear steps for reaction, work-up, and purification.
Materials:
-
1,2,4-Triazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,2,4-triazole (1.0 eq). Dissolve the triazole in anhydrous dichloromethane or tetrahydrofuran.
-
Addition of Base: Add triethylamine (1.1 eq) or a catalytic amount of DMAP (0.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Addition of Boc₂O: Dissolve di-tert-butyl dicarbonate (1.05 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirred triazole solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid or an oil. It can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by flash column chromatography on silica gel to afford 1-tert-Butoxycarbonyl-1,2,4-triazole as a white crystalline solid.
Reactivity and Applications: A Superior Boc-Transfer Agent
The primary utility of 1-tert-Butoxycarbonyl-1,2,4-triazole lies in its function as an efficient reagent for the N-protection of primary and secondary amines.
Mechanism of N-Boc Protection
The reaction proceeds through a nucleophilic attack of the amine on the carbonyl carbon of the 1-tert-Butoxycarbonyl-1,2,4-triazole. The triazole anion is an excellent leaving group, which drives the reaction to completion. The liberated 1,2,4-triazole can be easily removed during the aqueous work-up.
Caption: Mechanism of N-Boc protection using 1-Boc-1,2,4-triazole.
Advantages over Di-tert-butyl Dicarbonate (Boc₂O)
While Boc₂O is a widely used and effective reagent for Boc protection, 1-tert-Butoxycarbonyl-1,2,4-triazole offers several distinct advantages:
-
Stability: It is a stable, crystalline solid that is less sensitive to moisture than Boc₂O, making it easier to handle and store.
-
Reactivity: The triazole anion is a better leaving group than the tert-butoxycarbonate anion, which can lead to faster reaction times and milder reaction conditions.
-
Selectivity: In some cases, it can offer improved selectivity for the mono-protection of diamines.
-
Byproducts: The only byproduct is 1,2,4-triazole, which is water-soluble and easily removed. In contrast, the byproducts from Boc₂O (tert-butanol and CO₂) can sometimes complicate purification.
Experimental Protocol for N-Boc Protection of a Primary Amine
This protocol provides a general procedure for the N-protection of a primary amine using 1-tert-Butoxycarbonyl-1,2,4-triazole.
Materials:
-
Primary amine
-
1-tert-Butoxycarbonyl-1,2,4-triazole
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq) in anhydrous dichloromethane or tetrahydrofuran.
-
Addition of Reagents: Add triethylamine (1.2 eq) followed by 1-tert-Butoxycarbonyl-1,2,4-triazole (1.1 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting amine is consumed.
-
Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting N-Boc protected amine can be purified by recrystallization or flash column chromatography if necessary.
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all laboratory chemicals is of utmost importance.
-
General Precautions: 1-tert-Butoxycarbonyl-1,2,4-triazole should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Toxicity: While specific toxicity data for 1-tert-Butoxycarbonyl-1,2,4-triazole is limited, the parent compound, 1,2,4-triazole, is known to be harmful if swallowed and may cause eye irritation.[3][4] It is prudent to handle the Boc-protected derivative with similar care.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids. Recommended storage is at 2-8 °C.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
1-tert-Butoxycarbonyl-1,2,4-triazole is a valuable and versatile reagent for the N-protection of amines. Its stability, high reactivity, and the ease of removal of its byproduct make it an attractive alternative to other Boc-transfer agents. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and practical guidance for its application in organic synthesis. For researchers in drug discovery and development, a thorough understanding of such reagents is essential for the efficient construction of complex molecular architectures.
References
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. National Institutes of Health. [Link]
-
tert-BUTOXYCARBONYL-L-PROLINE. Organic Syntheses. [Link]
-
Supplemental Material I. Solubility Estimates of Boc Derivatives. University of Alberta Libraries. [Link]
-
Safety Data Sheet: 1,2,4-Triazole. Carl ROTH. [Link]
-
1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. [Link]
-
Recent developments in azole compounds as antibacterial and antifungal agents. PubMed. [Link]
-
Electrophilic Aminating Agents in Total Synthesis. National Institutes of Health. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry. [https://www.scirp.org/html/2-1 organicchem.2012.21001_21132.htm]([Link] organicchem.2012.21001_21132.htm)
-
Synthesis of 1-(T-Butoxycarbonyl)benzotriazole and 1-(p-Methoxybenzyloxycarbonyl)benzotriazole and Their Use in the Protection of Amino Acids. ResearchGate. [Link]
-
Synthesis of Fused Bicyclic[1][3][5]-Triazoles from Amino Acids. ACS Publications. [Link]
-
N-Acyl-1,2,3-triazoles - key intermediates in denitrogenative transformations. ChemRxiv. [Link]
-
Synthesis, Copper(II) Binding, and Antifungal Activity of Tertiary N-Alkylamine Azole Derivatives. ResearchGate. [Link]
-
Electrophilic aminating agents. Boc=tert‐butyloxycarbonyl, Bz=benzoyl,.... ResearchGate. [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Supporting Information Anomeric 1,2,3-triazole-linked sialic acid derivatives show selective inhibition towards a bacterial neur. Beilstein Journals. [Link]
-
New Antifungal Agents with Azole Moieties. MDPI. [Link]
-
synthesis of 1,2,4 triazole compounds. ISRES. [Link]
-
Fluconazole and other azoles: translation of in vitro activity to in vivo and clinical efficacy. PubMed. [Link]
-
Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. [Link]
-
The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications (RSC Publishing). [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
A FTIR and DFT Combination Study to Reveal the Mechanism of Eliminating the Azeotropy in Ethyl Propionate–n-Propanol System with Ionic Liquid Entrainer. MDPI. [Link]
-
Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Publishing. [Link]
-
1,2,4-Triazole 5907 - SAFETY DATA SHEET. Columbus Chemical Industries. [Link]
-
1,2,4-Triazole-3(5)-thiol. Organic Syntheses. [Link]
-
1-Aminobenzotriazole Functionalization Using Directed Metalation: New Routes to Chromanes and Chromenes Using Intramolecular Benzyne Trapping by Alcohols. ResearchGate. [Link]
-
New azole antifungals. 3. Synthesis and antifungal activity of 3-substituted-4(3H)-quinazolinones. PubMed. [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. [Link]
-
Synthesis of a Series of Novel Tetra-tert-butylcalix[3]arene Linked to 1,2,4-Triazole and 1,3,4-Oxadiazole Derivatives. ResearchGate. [Link]
-
Biochemical approaches to selective antifungal activity. Focus on azole antifungals. PubMed. [Link]
-
Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil. PubMed Central. [Link]
-
Interactions in Ternary Aqueous Solutions of NMA and Osmolytes—PARAFAC Decomposition of FTIR Spectra Series. Semantic Scholar. [Link]
-
Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. [Link]
-
Having great trouble with a Boc-protection reaction. Reddit. [Link]
-
ChemInform Abstract: Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids.. ResearchGate. [Link]
-
Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. YouTube. [Link]
-
Fragmentation Patterns in Mass Spectrometry. Read Chemistry. [Link]
Sources
- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in azole compounds as antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. columbuschemical.com [columbuschemical.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
